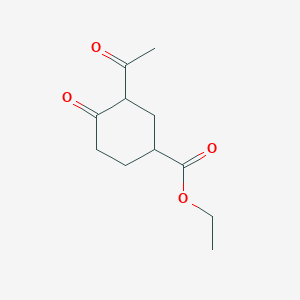

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate

Description

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a ketone group at position 4, an acetyl group at position 3, and an ethyl ester at position 1. This compound belongs to a broader class of substituted cyclohexanecarboxylates, which are pivotal intermediates in organic synthesis, particularly for constructing spirocyclic systems, heterocycles (e.g., isoxazoles, pyrazoles), and bioactive molecules . Its structural complexity and functional group arrangement influence its reactivity, physical properties, and applications in medicinal and materials chemistry.

Properties

IUPAC Name |

ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZJORMCJNXQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is ensured through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxo and acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl group in Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate enhances electrophilicity at adjacent positions, contrasting with the acetyl group in the target compound, which may stabilize enolate intermediates.

Critical Factors :

Physical and Chemical Properties

Functional Group Impact :

- The acetyl group at position 3 increases steric bulk and stabilizes enolate intermediates, facilitating alkylation or aldol reactions.

- The trifluoromethyl group in lowers electron density at position 2, making it susceptible to nucleophilic substitution.

Biological Activity

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate (Et 3-AC-4-OC) is a cyclohexanone derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential pharmacological applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an acetyl group at the 3-position and an oxo group at the 4-position of a cyclohexane ring. The compound's molecular formula is , with a molecular weight of approximately 200.25 g/mol. Its structural features contribute to its reactivity and potential interactions with biological molecules.

Pharmacological Properties

Research indicates that Et 3-AC-4-OC may exhibit various pharmacological properties, making it a candidate for further investigation in drug development:

- Neurochemical Applications : The compound plays a crucial role in the synthesis of neuropeptide Y antagonists, which are being explored for obesity treatment. This suggests its relevance in neurochemistry and metabolic disorders.

- Potential Anti-Cancer Activity : Preliminary studies suggest that derivatives of similar compounds exhibit anti-cancer and anti-inflammatory properties. This compound may inhibit cellular pathways involved in tumor growth, warranting further exploration into its anti-cancer potential.

- Enzyme Interactions : The compound's functional groups allow for interactions with various enzymes and receptors, which could lead to therapeutic applications in pharmacology.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol, often facilitated by an acid catalyst. The reaction generally requires refluxing to ensure complete conversion to the ester:

This synthetic route highlights the compound's accessibility for organic chemists, allowing for further modifications and derivatizations that can enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study on Neuropeptide Y Antagonists | Investigated the role of Et 3-AC-4-OC in synthesizing neuropeptide Y antagonists, showing promise in obesity treatment. |

| Anti-Cancer Activity Screening | Preliminary screenings indicated potential anti-cancer properties through inhibition of tumor growth pathways. |

| Enzyme Interaction Studies | Research on enzyme interactions suggested that the compound could serve as a precursor for pharmaceutical compounds targeting specific biological pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.